molecular formula C30H48O B14802575 (3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

Cat. No.: B14802575
M. Wt: 424.7 g/mol
InChI Key: GRBHNQFQFHLCHO-FVLNLSKLSA-N
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Description

Lup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid compound. It belongs to the lupane series of triterpenoids, which are known for their diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lup-20(29)-en-3-one can be synthesized through various chemical reactions. One common method involves the oxidation of lupeol, a related triterpenoid, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of Lup-20(29)-en-3-one often involves the extraction of lupeol from natural sources such as birch bark or other plant materials. The extracted lupeol is then subjected to chemical oxidation to produce Lup-20(29)-en-3-one. This process may include steps like vacuum sublimation, supercritical fluid extraction, or microwave-assisted extraction to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to betulinic acid or other oxidized derivatives.

    Reduction: Reduction to lupeol or other reduced forms.

    Substitution: Formation of derivatives by substituting functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents in organic solvents.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

    Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Lup-20(29)-en-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Lup-20(29)-en-3-one is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20?,21?,22?,23?,25?,27-,28+,29-,30-/m1/s1

InChI Key

GRBHNQFQFHLCHO-FVLNLSKLSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C

Origin of Product

United States

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